2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid
Overview
Description
“2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid” is a chemical compound . The IUPAC name of this compound is 2-(4-((benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid . It has a molecular weight of 378.43 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H26N2O6/c1-19(2,3)27-18(25)21-10-9-20(12-15(21)11-16(22)23)17(24)26-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,23) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Scientific Research Applications
Anticorrosive Properties
2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid and its derivatives have been investigated for their anticorrosive properties. A study focused on tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate as a potential anticorrosive agent for carbon steel in HCl solution, demonstrating high efficiency in protecting metal surfaces (Praveen et al., 2021).
Antimicrobial Activity
Several derivatives of 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid have been synthesized and evaluated for their antimicrobial activities. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate showed moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Anti-Bone Cancer Activity
A heterocyclic compound derived from 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid was investigated for its potential anti-bone cancer activity. The compound showed promising results against human bone cancer cell lines, indicating its potential as a therapeutic agent (Lv et al., 2019).
Antihypertensive and Antimicrobial Applications
The synthesis and characterization of Terazosin hydrochloride, derived from 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid, were carried out. This compound showed effectiveness in treating hypertension and also demonstrated antimicrobial activity (Kumar et al., 2021).
Synthesis and Structural Analysis
Various studies have been conducted focusing on the synthesis, crystal structure, and molecular structure of derivatives of 2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid. These studies provide valuable insights into the chemical properties and potential applications of these compounds in different fields of research (Mamat et al., 2012).
Future Directions
properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-5-6-11(12(17)18)15-7-9-16(10-8-15)13(19)20-14(2,3)4/h11H,5-10H2,1-4H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXDRIDMHUTPRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)N1CCN(CC1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid | |
CAS RN |
1375471-45-6 | |
Record name | 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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